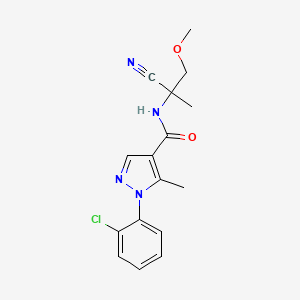

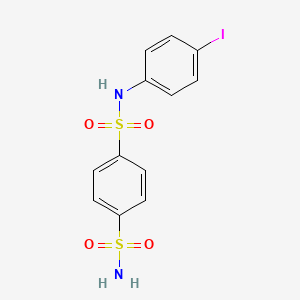

![molecular formula C14H14F2N4OS B2957108 3,4-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide CAS No. 2097923-98-1](/img/structure/B2957108.png)

3,4-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,4-Thiadiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Compounds with a 1,3,4-thiadiazole moiety have been found to exhibit a wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties .

Synthesis Analysis

1,3,4-Thiadiazole derivatives can be synthesized using various starting materials. For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as precursors in the synthesis of new series of 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of a compound plays a crucial role in its pharmacological activities. The presence of the =N-C-S- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are believed to contribute to their low toxicity and in vivo stability .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For example, aromatic nucleophilic substitution reactions have been used to modify these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on their exact structure. For instance, some derivatives have been found to have strong binding affinity and interaction of H-bond and the minimum binding energy of synthesized compound (-5.19 to -8.99 KJ/mol) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Compounds with thiadiazole and piperidine structural elements, similar to 3,4-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide, are synthesized through various chemical reactions. For instance, the reaction of 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide with hydrazonoyl chlorides has been shown to afford 1,3-thiazole derivatives, indicating the versatility of these compounds in chemical synthesis (Abdel‐Aziz et al., 2009). Additionally, methods for preparing 3,5-disubstituted 1,2,4-thiadiazoles by oxidative dimerization of thioamides illustrate the reactivity and potential utility of thiadiazole derivatives in material science and pharmaceutical research (Takikawa et al., 1985).

Biological Activity

Several studies have explored the antimicrobial and anticancer properties of compounds with thiadiazole and piperidine units. For example, substituted 2-aminobenzothiazoles derivatives have been evaluated for their antimicrobial activity, demonstrating the potential of such compounds in developing new antimicrobial agents (Anuse et al., 2019). Furthermore, benzamide derivatives have been synthesized and tested for their anti-fatigue effects, indicating the potential application of these compounds in addressing conditions related to fatigue (Wu et al., 2014).

Anticancer and Antileishmanial Activity

Research on novel 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents has shown promising antileishmanial activity, further emphasizing the therapeutic potential of compounds within this chemical space for treating protozoal infections (Tahghighi et al., 2011). Another study focusing on the synthesis of new 2,5-disubstituted-1,3,4-thiadiazole derivatives and their in vivo anticonvulsant activity demonstrates the diverse biological activities that can be targeted with modifications to the thiadiazole and piperidine motifs (Harish et al., 2014).

Zukünftige Richtungen

Research into 1,3,4-thiadiazole derivatives is ongoing, and these compounds have potential for use in a variety of applications, including as antimicrobial agents . Future research will likely continue to explore the synthesis of new derivatives, their mechanisms of action, and their potential uses.

Wirkmechanismus

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . This suggests that the compound may interact with multiple targets, depending on the specific context.

Mode of Action

The presence of the 1,3,4-thiadiazole ring in the compound’s structure suggests that it may interact strongly with biological targets due to its mesoionic nature . This interaction could lead to changes in the function or activity of the target, resulting in the compound’s observed biological effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,3,4-thiadiazole derivatives , it is likely that the compound affects multiple pathways

Result of Action

Based on the known activities of 1,3,4-thiadiazole derivatives, the compound may exert antimicrobial, antiviral, and anticancer effects . These effects could result from the compound’s interaction with its targets and subsequent changes in cellular processes.

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N4OS/c15-11-2-1-9(7-12(11)16)14(21)18-10-3-5-20(6-4-10)13-8-17-22-19-13/h1-2,7-8,10H,3-6H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPBXOAUYJNVKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

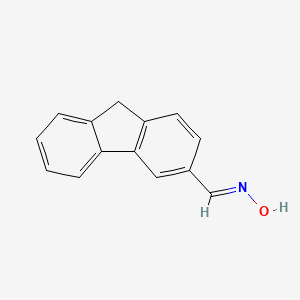

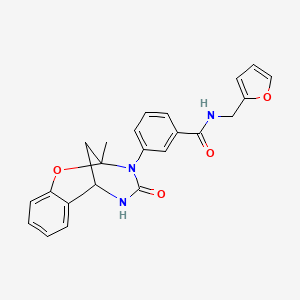

![[5-[[(1-Methyl-3,4-dihydro-2H-naphthalen-1-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B2957031.png)

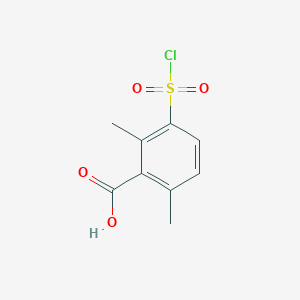

![2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid](/img/structure/B2957036.png)

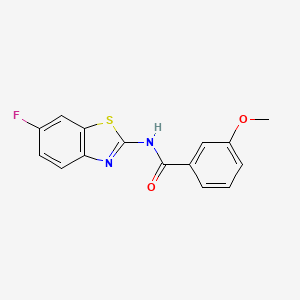

![2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2957037.png)

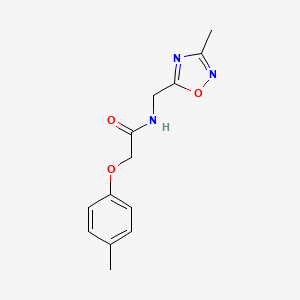

![N-benzyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2957038.png)

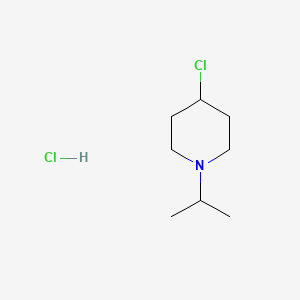

![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2957046.png)